molecular formula C29H37NO3 B1233411 (Z)-6-[(1R,2R,5R)-2-[(4-phenylphenyl)methoxy]-5-piperidin-1-ylcyclopentyl]hex-4-enoic acid CAS No. 132461-41-7

(Z)-6-[(1R,2R,5R)-2-[(4-phenylphenyl)methoxy]-5-piperidin-1-ylcyclopentyl]hex-4-enoic acid

Cat. No.: B1233411
CAS No.: 132461-41-7
M. Wt: 447.6 g/mol
InChI Key: OIRAMMLFTXVNIT-ZOFIRBRHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-6-[(1R,2R,5R)-2-[(4-phenylphenyl)methoxy]-5-piperidin-1-ylcyclopentyl]hex-4-enoic acid, also known as this compound, is a useful research compound. Its molecular formula is C29H37NO3 and its molecular weight is 447.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

132461-41-7

Molecular Formula

C29H37NO3

Molecular Weight

447.6 g/mol

IUPAC Name

(Z)-6-[(1R,2R,5R)-2-[(4-phenylphenyl)methoxy]-5-piperidin-1-ylcyclopentyl]hex-4-enoic acid

InChI

InChI=1S/C29H37NO3/c31-29(32)13-7-2-6-12-26-27(30-20-8-3-9-21-30)18-19-28(26)33-22-23-14-16-25(17-15-23)24-10-4-1-5-11-24/h1-2,4-6,10-11,14-17,26-28H,3,7-9,12-13,18-22H2,(H,31,32)/b6-2-/t26-,27-,28-/m1/s1

InChI Key

OIRAMMLFTXVNIT-ZOFIRBRHSA-N

SMILES

C1CCN(CC1)C2CCC(C2CC=CCCC(=O)O)OCC3=CC=C(C=C3)C4=CC=CC=C4

Isomeric SMILES

C1CCN(CC1)[C@@H]2CC[C@H]([C@@H]2C/C=C\CCC(=O)O)OCC3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

C1CCN(CC1)C2CCC(C2CC=CCCC(=O)O)OCC3=CC=C(C=C3)C4=CC=CC=C4

Synonyms

GR 36246
GR-36246
GR36246

Origin of Product

United States

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